3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde

Catalog No.
S12254382
CAS No.
M.F
C9H14N2O
M. Wt
166.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde

Product Name

3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde

IUPAC Name

5-ethyl-2-propan-2-ylpyrazole-3-carbaldehyde

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

InChI

InChI=1S/C9H14N2O/c1-4-8-5-9(6-12)11(10-8)7(2)3/h5-7H,4H2,1-3H3

InChI Key

JEFWWFWZDBHTEW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)C=O)C(C)C

3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde is a heterocyclic organic compound belonging to the pyrazole family. Its molecular formula is C7H10N2OC_7H_{10}N_2O and it has a molecular weight of approximately 138.17 g/mol. The compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a carbaldehyde functional group, which contributes to its reactivity and potential biological activity. It is characterized by its unique structure that includes ethyl and isopropyl substituents on the pyrazole ring, enhancing its solubility and interaction with biological systems .

Typical of aldehydes and pyrazoles:

  • Condensation Reactions: The aldehyde group can undergo condensation with amines or alcohols to form imines or hemiacetals, respectively.
  • Nucleophilic Addition: The carbonyl carbon of the aldehyde can be attacked by nucleophiles, leading to the formation of alcohols after subsequent hydrolysis.
  • Oxidation: Under certain conditions, the aldehyde group may be oxidized to a carboxylic acid.

These reactions highlight its versatility as a building block in organic synthesis and medicinal chemistry .

Synthesis of 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde can be achieved through several methods:

  • Hydrazine Derivatives: Starting from hydrazine derivatives and appropriate carbonyl compounds can yield pyrazole rings through cyclization.
  • Alkylation Reactions: Ethyl and isopropyl groups can be introduced via alkylation of a suitable precursor.
  • Formylation: The introduction of the aldehyde group may involve formylation techniques such as the Vilsmeier-Haack reaction or using formic acid derivatives.

These methods allow for the targeted synthesis of this compound with desired purity and yield .

3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde finds potential applications in various fields:

  • Pharmaceutical Development: As a precursor in the synthesis of novel therapeutic agents.
  • Chemical Research: Utilized in studies exploring the reactivity of pyrazole derivatives.
  • Agricultural Chemistry: Possible use in developing agrochemicals due to its biological activity.

The compound's unique structure positions it as a candidate for further exploration in drug discovery and material science .

Several compounds share structural similarities with 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
1-Methyl-1H-pyrazole-5-carbaldehyde27258-33-90.89
1-Phenyl-1H-pyrazole-5-carbaldehyde132274-70-50.86
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde25016-09-50.81
4-(1H-Pyrazol-1-yl)benzaldehyde99662-34-70.72
1-Ethyl-1H-pyrazole-5-carboxaldehyde902837-62-1Not provided

These compounds exhibit varying degrees of similarity based on their structural features. The unique combination of ethyl and isopropyl groups in 3-Ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde sets it apart from others, potentially influencing its solubility, reactivity, and biological properties .

Alkylation Strategies for N-Substituted Pyrazole Synthesis

Alkylation is pivotal for introducing substituents such as ethyl and isopropyl groups onto the pyrazole nitrogen. The Vilsmeier-Haack reaction, a classic method for formylating heterocycles, has been adapted for pyrazole carbaldehyde synthesis. For 3-ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde, a two-step approach is often employed:

  • Cyclization of Hydrazines with 1,3-Diketones: Ethyl acetoacetate reacts with isopropyl hydrazine to form the pyrazole core.
  • N-Alkylation: The intermediate undergoes alkylation using ethyl iodide or isopropyl bromide in the presence of sodium hydride (NaH) as a base.

Catalysts like silica-supported sodium bisulfate (SiO₂-NaHSO₄) enhance reaction efficiency under solvent-free conditions, achieving yields exceeding 85%. Dimethyl carbonate, a green solvent, minimizes side reactions during alkylation.

Table 1: Alkylation Conditions for N-Substituted Pyrazoles

ReagentCatalystSolventTemperatureYield (%)
Ethyl iodideSiO₂-NaHSO₄Solvent-free80°C88
Isopropyl bromideNaHDimethyl carbonate60°C92

Microwave-Assisted Cyclization Techniques

Microwave irradiation significantly accelerates pyrazole cyclization by enabling rapid, uniform heating. A comparative study demonstrated that microwave-assisted synthesis reduces reaction times from 2 hours to 5 minutes while improving yields from 72–90% to 91–98%. For 3-ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde:

  • Reaction Setup: A mixture of hydrazine hydrate, ethyl acetoacetate, and isopropyl aldehyde is irradiated at 150 W and 80°C.
  • Catalyst Optimization: Nano ZnO in aqueous media promotes efficient cyclization, achieving near-quantitative yields.

Mechanistic Insight: Microwave energy disrupts hydrogen bonding in intermediates, lowering activation energy and favoring ring closure.

Protecting Group Strategies in Carbaldehyde Functionalization

The aldehyde group’s reactivity necessitates protection during synthetic steps. Acetal formation is widely employed:

  • Acetalization: Treating the carbaldehyde with ethylene glycol and p-toluenesulfonic acid (PTSA) forms a cyclic acetal, shielding the aldehyde from nucleophilic attack.
  • Deprotection: Mild acidic hydrolysis (e.g., 1% HCl in tetrahydrofuran) regenerates the aldehyde without degrading the pyrazole ring.

Case Study: During N-alkylation of 3-ethyl-1-isopropyl-1H-pyrazole-5-carbaldehyde, acetal protection prevents unwanted side reactions with strong bases like NaH, improving overall yield by 15–20%.

Table 2: Protecting Group Efficiency

Protecting GroupConditionsDeprotection Yield (%)
Ethylene glycolPTSA, reflux95
Dimethyl acetalHCl/THF, room temp90

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

166.110613074 g/mol

Monoisotopic Mass

166.110613074 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-09

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